molecular formula C8H13N3 B13243618 4,6-Diethylpyrimidin-5-amine

4,6-Diethylpyrimidin-5-amine

Cat. No.: B13243618
M. Wt: 151.21 g/mol
InChI Key: KAGOHQOBLVBFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diethylpyrimidin-5-amine is a pyrimidine derivative characterized by ethyl groups at the 4- and 6-positions and an amino group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . Substitutions at the 4-, 5-, and 6-positions significantly influence solubility, stability, and intermolecular interactions, as seen in compounds like 4,6-dichloro-5-methoxypyrimidine and 4,6-dimethoxypyrimidin-5-amine .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4,6-diethylpyrimidin-5-amine

InChI

InChI=1S/C8H13N3/c1-3-6-8(9)7(4-2)11-5-10-6/h5H,3-4,9H2,1-2H3

InChI Key

KAGOHQOBLVBFKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by alkylation to introduce the ethyl groups at positions 4 and 6. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide to facilitate the cyclization and alkylation processes .

Industrial Production Methods

Industrial production of 4,6-Diethylpyrimidin-5-amine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Diethylpyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

4,6-Diethylpyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Diethylpyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,6-diethylpyrimidin-5-amine (hypothetical data inferred from analogs) with structurally related pyrimidine derivatives, focusing on substituent effects, physical properties, and applications.

Structural and Substituent Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4,6-Diethylpyrimidin-5-amine* Ethyl (4,6), NH₂ (5) C₈H₁₃N₃ 151.21 Amino, alkyl
4,6-Dichloro-5-isopropylpyrimidin-2-amine Cl (4,6), NH₂ (2), isopropyl (5) C₇H₉Cl₂N₃ 206.07 Amino, chloro, alkyl
4,6-Dichloro-2-methylpyrimidin-5-amine Cl (4,6), NH₂ (5), methyl (2) C₅H₅Cl₂N₃ 190.02 Amino, chloro, methyl
4,6-Dimethoxypyrimidin-5-amine OMe (4,6), NH₂ (5) C₆H₉N₃O₂ 155.15 Amino, methoxy
5-Amino-4,6-dichloro-2-methylpyrimidine Cl (4,6), NH₂ (5), methyl (2) C₅H₅Cl₂N₃ 190.02 Amino, chloro, methyl

Notes:

  • Chloro substituents (e.g., in 4,6-dichloro derivatives) increase molecular weight and polarity, enhancing crystallinity and melting points (e.g., 175–176°C for 4,6-dichloro-5-isopropylpyrimidin-2-amine vs. 313–315 K for 4,6-dichloro-5-methoxypyrimidine ).
  • Amino groups at the 5-position facilitate hydrogen bonding, critical for biological interactions .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Inferred) Spectral Data (¹H NMR Highlights)
4,6-Diethylpyrimidin-5-amine* N/A Moderate in organic solvents δ ≈ 1.2–1.3 ppm (CH₃ of ethyl), 3.4–3.5 ppm (CH₂)
4,6-Dichloro-5-isopropylpyrimidin-2-amine 175–176 Low in water δ = 1.28 ppm (d, J=7.2 Hz, CH₃), 3.46 ppm (sept, CH)
4,6-Dimethoxypyrimidin-5-amine N/A High in polar solvents δ ≈ 3.8–4.0 ppm (OCH₃)
5-Amino-4,6-dichloro-2-methylpyrimidine N/A Low in water δ = 2.5 ppm (s, CH₃), 7.3–7.5 ppm (NH₂)

Biological Activity

4,6-Diethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, along with its hydrochloride form, has been investigated for its potential applications in various therapeutic areas, including cancer treatment and anti-inflammatory responses.

4,6-Diethylpyrimidin-5-amine can be synthesized through the condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions. The synthesis typically involves sodium ethoxide in ethanol, followed by acidification to yield the hydrochloride salt. This method allows for the production of high-purity compounds suitable for biological testing.

The biological activity of 4,6-Diethylpyrimidin-5-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering receptor activity. The exact mechanisms can vary based on the biological context and the specific application.

Anticancer Potential

Research indicates that 4,6-Diethylpyrimidin-5-amine may inhibit the activity of oncogenic proteins such as KRAS, HRAS, or NRAS G12C. These mutations are prevalent in several cancers, including pancreatic and colorectal cancers. Inhibitors targeting these pathways could provide new therapeutic options for patients resistant to standard treatments .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of pyrimidine compounds can suppress nitric oxide (NO) production in immune cells. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines showed significant inhibition of NO production in mouse peritoneal cells activated by lipopolysaccharides (LPS). This suggests that similar compounds like 4,6-Diethylpyrimidin-5-amine may also exhibit anti-inflammatory properties .

Case Studies and Research Findings

  • Inhibition of Nitric Oxide Production :
    • A study assessed various pyrimidine derivatives for their ability to inhibit NO production in activated immune cells. Compounds similar to 4,6-Diethylpyrimidin-5-amine demonstrated significant dose-dependent inhibition of NO biosynthesis at concentrations as low as 2.5 µM .
    • The most effective compounds in this study had IC50 values ranging from 2 µM to 36 µM, indicating a potent anti-inflammatory potential that warrants further investigation .
  • Anticancer Activity :
    • In a patent application discussing compounds inhibiting KRAS mutations, it was noted that 4,6-Diethylpyrimidin-5-amine serves as an intermediate in synthesizing more complex inhibitors effective against various cancers. This highlights its role in developing targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of 4,6-Diethylpyrimidin-5-amine compared to other pyrimidine derivatives, a comparative table is presented below:

Compound NameStructure CharacteristicsBiological Activity
4,6-Diethylpyrimidin-5-amine Ethyl groups at positions 4 and 6Potential anticancer and anti-inflammatory effects
4,6-Dimethylpyrimidin-5-amine Methyl groups instead of ethylSimilar biological activities but different pharmacokinetics
5-Fluoro-2-amino-4,6-dichloropyrimidine Halogen substitution at position 5Strong NO inhibition; promising anti-inflammatory properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.